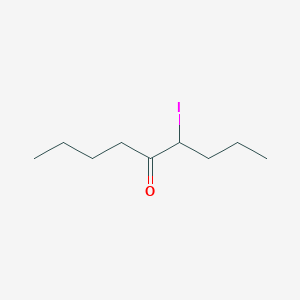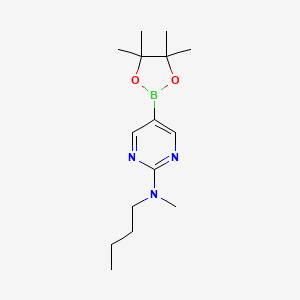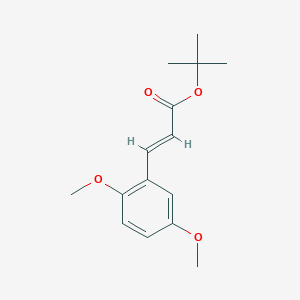![molecular formula C17H22O3Si B12514011 [2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane CAS No. 677324-83-3](/img/structure/B12514011.png)
[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)ethylsilane is an organosilicon compound that features a biphenyl group attached to an ethyl chain, which is further bonded to a silicon atom bearing three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)ethylsilane typically involves the reaction of [1,1’-biphenyl]-4-yl ethyl halide with trimethoxysilane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-containing intermediates. Common catalysts include platinum or palladium complexes, which facilitate the formation of the silicon-carbon bond.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-4-yl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors with supported catalysts can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)ethylsilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The biphenyl moiety can undergo oxidation reactions, leading to the formation of biphenyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the methoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the biphenyl group.
Substitution: Nucleophiles such as amines or alcohols can replace the methoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Oxidation: Biphenyl derivatives with various functional groups.
Substitution: Silicon-containing compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-([1,1’-Biphenyl]-4-yl)ethylsilane is used as a precursor for the synthesis of advanced materials, including polymers and hybrid organic-inorganic materials. Its ability to form siloxane bonds makes it valuable in the development of silicone-based materials with enhanced properties.
Biology and Medicine
While specific biological applications of 2-([1,1’-Biphenyl]-4-yl)ethylsilane are less common, its derivatives may be explored for potential use in drug delivery systems or as bioactive compounds. The biphenyl group is known for its biological activity, which could be harnessed in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it an excellent candidate for surface modification and adhesion promotion.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)ethylsilane primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group can interact with various molecular targets, potentially influencing the compound’s reactivity and stability. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms is central to its function in materials science and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethoxysilane: Contains a phenyl group instead of a biphenyl group.
Trimethoxysilane: Lacks the biphenyl and ethyl groups, consisting only of a silicon atom bonded to three methoxy groups.
2-(Phenyl)ethylsilane: Similar structure but with a single phenyl group instead of a biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)ethylsilane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
677324-83-3 |
|---|---|
Molekularformel |
C17H22O3Si |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
trimethoxy-[2-(4-phenylphenyl)ethyl]silane |
InChI |
InChI=1S/C17H22O3Si/c1-18-21(19-2,20-3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
HJQJGQLIVJZSKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC=C(C=C1)C2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


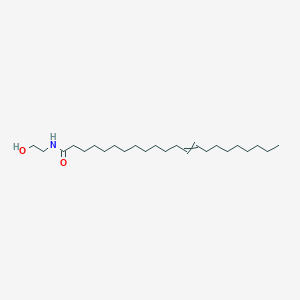
![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)

![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
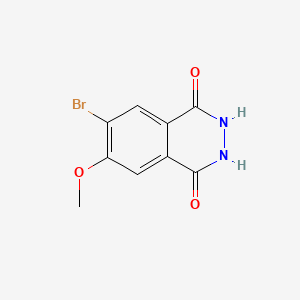
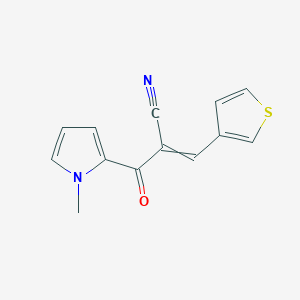
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
